- Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight GelsInternational Journal of Molecular Sciences, 2022, 23(6),,
Cas no 89-43-0 (methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate)
![methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate structure](https://ja.kuujia.com/scimg/cas/89-43-0x500.png)
methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate 化学的及び物理的性質
名前と識別子
-
- methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate
- 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]-benzoicacimethylester
- Benzoicacid,2-[(7-hydroxy-3,7-dimethyloctylidene)amino]-,methylester
- HYDROXYCITRONELLAL-METHYLANTHRANILATE SCHIFF'S BASE
- HYDROXYCITRONELLYLIDENE METHYLANTHRANILATE
- AURALVA
- AURANTIOL
- AURANTION
- AURANTIUM
- Hydroxycitronellal
- Hydroxycitronellal methyl anthranilate
- METHYL ANTHRANILATE HYDROXY CITRONELLAL
- METHYL N-3,7-DIMETHYL-7-HYDROXYOCTYLIDENEANTHRANILATE
- N-(7-Hydroxy-3,7-dimethyloctylidene)anthranilic acid methyl ester
- Anthranilic acid, N-(7-hydroxy-3,7-dimethyloctylidene)-, methyl ester (8CI)
- Aurantine
- Hydroxycitronellylidene methyl anthranilate
- NSC 78483
- Orange Flower Extract
-
- インチ: 1S/C18H27NO3/c1-14(8-7-12-18(2,3)21)11-13-19-16-10-6-5-9-15(16)17(20)22-4/h5-6,9-10,13-14,21H,7-8,11-12H2,1-4H3
- InChIKey: BFBPISPWJZMWJN-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(N=CCC(CCCC(C)(C)O)C)=CC=CC=1)OC
計算された属性
- せいみつぶんしりょう: 305.19900
- どういたいしつりょう: 305.199094
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 9
- 複雑さ: 365
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 5
- トポロジー分子極性表面積: 58.9
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- 密度みつど: 1.01
- ふってん: 445.7 °C at 760 mmHg
- フラッシュポイント: 97℃
- 屈折率: 1.501
- PSA: 58.89000
- LogP: 4.14290
methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate セキュリティ情報
- セキュリティの説明: S26-S36/37/39-S45
methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate 税関データ
- 税関コード:2925290090
- 税関データ:
中国税関コード:
2925290090概要:
2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01FZNE-100g |
Aurantiol |
89-43-0 | natural | 100g |
$76.00 | 2023-12-15 | |
Aaron | AR01FZVQ-25g |
Aurantiol |
89-43-0 | 25g |
$54.00 | 2023-12-14 | ||
A2B Chem LLC | AY24858-25g |
Aurantiol |
89-43-0 | natural | 25g |
$43.00 | 2023-12-29 | |
1PlusChem | 1P01FZNE-5g |
Aurantiol |
89-43-0 | natural | 5g |
$34.00 | 2023-12-15 | |
A2B Chem LLC | AY24858-5g |
Aurantiol |
89-43-0 | natural | 5g |
$27.00 | 2023-12-29 | |
Aaron | AR01FZVQ-5g |
Aurantiol |
89-43-0 | 5g |
$30.00 | 2023-12-14 | ||
Aaron | AR01FZVQ-100g |
Aurantiol |
89-43-0 | 100g |
$101.00 | 2023-12-14 | ||
1PlusChem | 1P01FZNE-25g |
Aurantiol |
89-43-0 | natural | 25g |
$48.00 | 2023-12-15 | |
A2B Chem LLC | AY24858-100g |
Aurantiol |
89-43-0 | natural | 100g |
$76.00 | 2023-12-29 |
methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate Raw materials
methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate Preparation Products
methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate 関連文献
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoateに関する追加情報
Methyl 2-[(7-Hydroxy-3,7-Dimethyloctylidene)amino]benzoate (CAS No. 89-43-0): An Overview
Methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate (CAS No. 89-43-0) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This compound, often referred to as MHDMOB for brevity, is a derivative of benzoic acid and features a complex substituent that includes a hydroxy and dimethyl group on an octylidene chain. The combination of these functional groups imparts distinct chemical and biological properties, making it a subject of ongoing research.
The chemical structure of MHDMOB is characterized by a benzoate ester linked to an amino group, which is further substituted with a hydroxy and dimethyl-functionalized octylidene chain. This intricate arrangement of functional groups provides the compound with a range of potential applications, from pharmaceuticals to materials science. The hydroxy group, in particular, can participate in hydrogen bonding and other intermolecular interactions, which can influence the compound's solubility, stability, and reactivity.
Recent studies have explored the biological activity of MHDMOB. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that MHDMOB can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. This effect is attributed to its ability to modulate signaling pathways involved in inflammation, such as the NF-κB pathway. These findings suggest that MHDMOB could be a promising lead compound for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, MHDMOB has also been investigated for its potential as an antioxidant. Oxidative stress is a key factor in the pathogenesis of various diseases, including cardiovascular diseases and neurodegenerative disorders. Studies have demonstrated that MHDMOB can scavenge free radicals and protect cells from oxidative damage. This antioxidant activity is likely due to the presence of the hydroxy group, which can donate electrons to neutralize reactive oxygen species (ROS).
The pharmacokinetic properties of MHDMOB have also been studied to assess its suitability for therapeutic applications. Research has shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile in animal models. These characteristics are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over time.
Clinical trials are currently underway to evaluate the safety and efficacy of MHDMOB in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses with no significant adverse effects reported. These findings are encouraging and pave the way for further clinical development.
Beyond its pharmaceutical applications, MHDMOB has also found use in materials science. Its unique chemical structure makes it suitable for use as a functional additive in polymers and coatings. The presence of the hydroxy group allows for cross-linking reactions, which can improve the mechanical properties and durability of these materials. Additionally, the ester functionality can be exploited for controlled release applications, making it a versatile compound with broad applicability.
In conclusion, methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate (CAS No. 89-43-0) is a multifaceted compound with significant potential in various fields. Its unique chemical structure endows it with anti-inflammatory, antioxidant, and material-enhancing properties, making it an attractive candidate for further research and development. As ongoing studies continue to uncover new aspects of its behavior and applications, MHDMOB is poised to play an important role in advancing scientific knowledge and technological innovation.
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